

# An In-depth Technical Guide to the Crystallographic Properties of Lazurite

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## Compound of Interest

Compound Name: Lazurite

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**Lazurite** is a rare tectosilicate mineral and a member of the sodalite group, renowned for its intense, deep-blue color, which has made it a prized component of the gemstone lapis lazuli for millennia.<sup>[1][2][3]</sup> Its complex crystal chemistry, characterized by a framework of aluminum and silicon tetrahedra and a variety of extra-framework ions, presents a subject of significant scientific interest.<sup>[1][3][4]</sup> This guide provides a detailed overview of the crystallographic properties of **lazurite**, the experimental protocols used for their determination, and a visualization of the analytical workflow.

## Crystallographic and Physical Properties

The fundamental properties of **lazurite** have been characterized by numerous studies. While it crystallizes in the isometric system, modulated structures with lower symmetries are common.<sup>[1][2][5]</sup> The vibrant blue color is primarily attributed to the presence of trisulfur radical anions ( $S_3^-$ ) within the cage-like structures of its crystal lattice.<sup>[1][4][6]</sup>

The International Mineralogical Association (IMA) validated **lazurite** as a distinct species in 2021 with an idealized chemical formula of  $Na_7Ca(Al_6Si_6O_{24})(SO_4)(S_3)^- \cdot H_2O$ .<sup>[1][5]</sup> However, significant compositional variability exists due to solid-solution series with related minerals like *h  y  ne* and *sodalite*.<sup>[1]</sup>

Table 1: Summary of Crystallographic and Physical Data for **Lazurite**

Property	Value(s)
Crystal System	Isometric (Cubic)[1][2][7][8]. Also occurs in modulated monoclinic, triclinic, and orthorhombic forms.[1][5][9]
Crystal Class	Hextetrahedral ( $\bar{4}3m$ )[2]
Space Group	$P\bar{4}3n$ (for the cubic pseudo-cell)[1][2]. $P23$ has also been used for average structure refinement.[10]
Lattice Parameter (a)	$\sim 9.09 \text{ \AA}$ [1][2]. More precise values include $9.087(3) \text{ \AA}$ [5] and $9.077(1) \text{ \AA}$ . [10]
Unit Cell Content (Z)	2[2]
Chemical Formula (IMA)	$\text{Na}_7\text{Ca}(\text{Al}_6\text{Si}_6\text{O}_{24})(\text{SO}_4)(\text{S}_3)^-\cdot\text{H}_2\text{O}$ [1][5]
General Formula	$(\text{Na,Ca})_8[(\text{S,Cl,SO}_4,\text{OH})_2]$
Crystal Habit	Commonly massive or granular; well-formed dodecahedral or cubic crystals are rare.[2][11][12]
Cleavage	Imperfect on {110}[1][2][6]
Fracture	Uneven to sub-conchoidal[1][2][7]
Mohs Hardness	5.0 to 5.5[1][2][6][8]
Specific Gravity	2.38 to 2.45[1][2][7]
Luster	Vitreous to greasy or dull[2][7]
Optical Properties	Isotropic; may be anomalously anisotropic.[1][2]
Refractive Index	1.50 to 1.55[1][6][7][8]
Streak	Bright blue / Light blue[1][6][7]

## Crystal Structure

**Lazurite** is a tectosilicate, featuring a three-dimensional framework of corner-sharing aluminum ( $\text{AlO}_4$ ) and silicon ( $\text{SiO}_4$ ) tetrahedra.[1][13] This arrangement creates large cavities, or "β-cages," approximately 6.6 Å in diameter.[1] These cages host extra-framework cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ) and a variety of anionic species, including sulfate ( $\text{SO}_4^{2-}$ ), chloride ( $\text{Cl}^-$ ), and the sulfur radical anions ( $\text{S}_3^-$ ,  $\text{S}_2^-$ ) that are responsible for its color.[1][4] The structure often exhibits incommensurate modulations, leading to superstructure reflections in diffraction patterns and deviations from simple cubic symmetry.[1][4][5]

## Experimental Protocols

The determination of **lazurite**'s crystallographic and chemical properties relies on a combination of analytical techniques.

### X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are the primary methods for determining the crystal structure, space group, and lattice parameters of **lazurite**.

- Objective: To identify the crystal system, unit cell dimensions, atomic positions, and characterize structural modulations.
- Methodology:
  - Sample Preparation: A small, single crystal is isolated and mounted on a goniometer head. For powder XRD, a sample is ground to a fine, homogeneous powder.
  - Data Collection: The sample is irradiated with a monochromatic X-ray beam. Data for single crystals can be collected on diffractometers such as an Oxford Diffraction Xcalibur or an Enraf Nonius CAD-4.[9] The diffracted X-rays are recorded by a detector as a pattern of reflections.
  - Data Analysis: The resulting diffraction pattern, which for **lazurite** often contains both basic and superstructure (satellite) reflections, is analyzed.[4][14] The basic reflections correspond to the average cubic pseudo-cell, while the satellites indicate incommensurate modulation.[4]

- Structure Solution and Refinement: Crystallographic software packages (e.g., AREN, JANA) are used to process the data, determine the space group, and refine the crystal structure.[10] This process yields the precise lattice parameters and atomic coordinates.

## Electron Microprobe Analysis (EMPA)

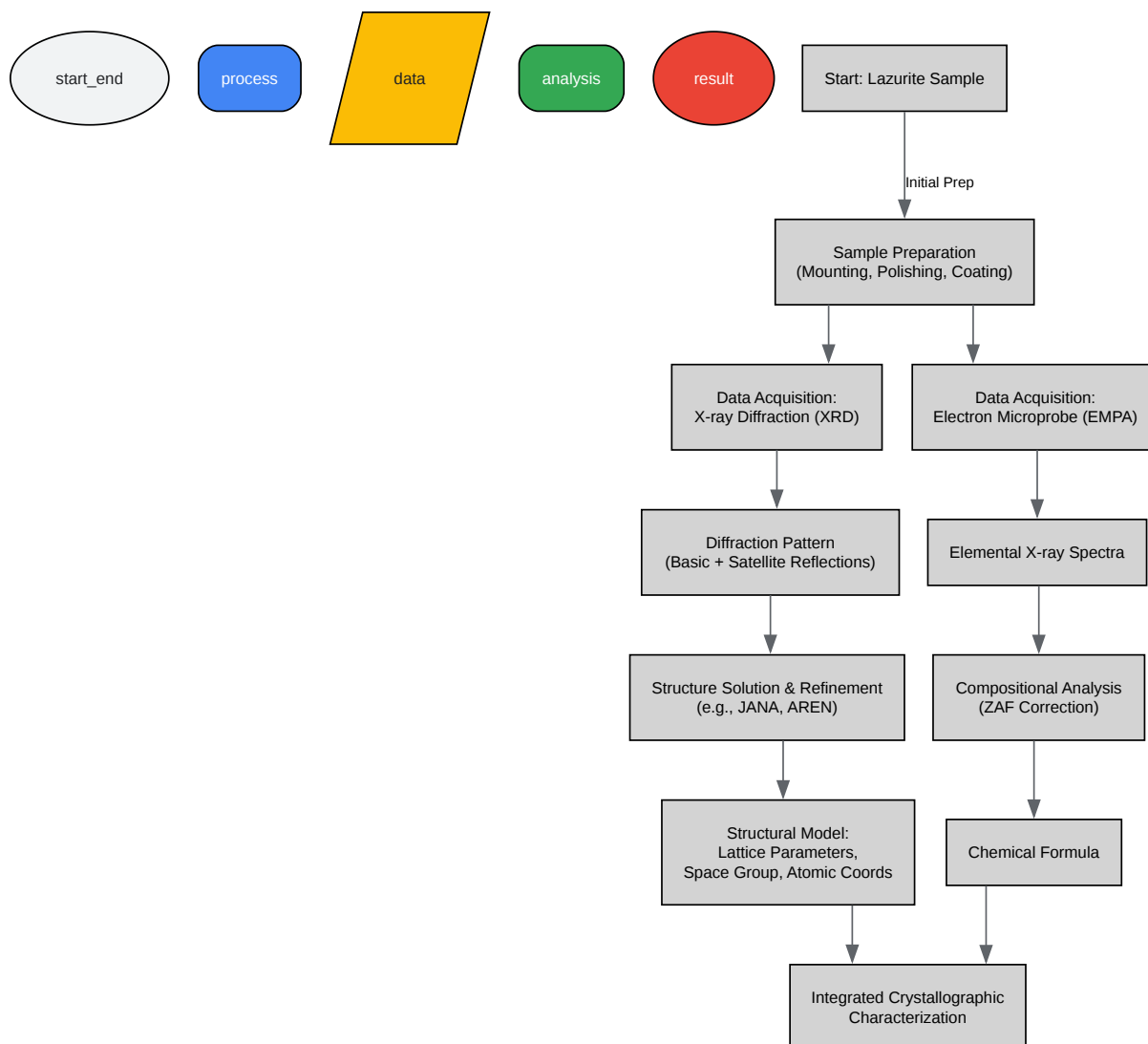
EMPA is used to determine the precise elemental composition of the mineral, which is crucial given **lazurite**'s variable chemistry.

- Objective: To quantitatively measure the weight percent of constituent elements (Na, Ca, Al, Si, S, Cl, etc.).
- Methodology:
  - Sample Preparation: The mineral sample is mounted in an epoxy resin, polished to a flat, mirror-like finish, and coated with a thin layer of carbon to ensure electrical conductivity.
  - Data Collection: The sample is placed in a high-vacuum chamber and bombarded with a focused beam of high-energy electrons from an instrument like a JXA-8200 Jeol electron microprobe.[9]
  - Analysis Conditions: Typical operating conditions include an acceleration voltage of 20 kV and a beam current of 10 nA. To prevent thermal damage to the sample, the electron beam is often scanned over a small area (e.g., 20  $\mu\text{m}$ ).
  - Quantification: The characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers (WDS). The intensities are compared against those from known standards (e.g., albite for Na and Al, diopside for Ca, barite for S). The raw data is converted to elemental concentrations using a correction procedure, such as the ZAF method.

## Visualizations

### Workflow for Crystallographic Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of a **lazurite** sample, integrating both structural and chemical analysis pathways.



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Caption: Workflow for the crystallographic and chemical analysis of **lazurite**.

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